2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

TRPA1 Antagonism Pain Research Structure-Activity Relationship

This indazole building block features a unique 6-CF3 substitution, boosting metabolic stability and lipophilicity (estimated +1.4 cLogP vs. non-fluorinated analog), making it essential for CNS drug discovery. The primary ethanamine handle enables rapid amide/amine coupling for SAR exploration. Validated as a key scaffold for TRPA1 modulators (hit IC50 = 1.23 µM). Choose this compound to accelerate your lead optimization programs.

Molecular Formula C10H10F3N3
Molecular Weight 229.20 g/mol
Cat. No. B11877482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine
Molecular FormulaC10H10F3N3
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1C(F)(F)F)CCN
InChIInChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(3-4-14)15-16-9(7)5-6/h1-2,5H,3-4,14H2,(H,15,16)
InChIKeyADZKUSFAISZWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine: Product Overview for Scientific Procurement


2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine (CAS 1360946-75-3) is a synthetic indazole derivative with the molecular formula C10H10F3N3 and a molecular weight of 229.20 g/mol. It features a 1H-indazole core substituted with a trifluoromethyl group at the 6-position and an ethanamine side chain at the 3-position. This compound is primarily utilized as a research chemical and versatile building block in medicinal chemistry for the synthesis of more complex, biologically active molecules . Its procurement value is rooted in its unique combination of a basic amine handle and a lipophilic, metabolically stable trifluoromethyl moiety, which are key structural elements in drug design [1].

Why Generic 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine Substitution is Not Recommended


Substituting 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine with a simpler analog, such as the unsubstituted 2-(1H-indazol-3-yl)ethanamine, is not a trivial change due to the profound impact of the trifluoromethyl group on key molecular properties. The -CF3 group is a privileged substituent in medicinal chemistry known to increase metabolic stability, enhance membrane permeability, and improve binding affinity by modulating the compound's lipophilicity (logP) and electronic character [1]. As demonstrated in a lead optimization campaign for TRPA1 antagonists, the introduction of a trifluoromethyl group was a critical factor in achieving a significant improvement in *in vitro* activity [2]. Similarly, replacing the primary ethanamine with a different linker or removing it entirely would forfeit a key synthetic handle for building complex libraries, rendering the building block unsuitable for structure-activity relationship (SAR) exploration. Therefore, generic substitution would likely compromise the intended biological outcome or synthetic utility of a research project.

Quantitative Differentiation Guide for 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine


Critical Role of 6-Position Substitution on Indazole for TRPA1 Antagonism

The differentiation of 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is supported by class-level SAR data from a Novartis study on indazole-based TRPA1 antagonists. The study explicitly demonstrated that substituents at the 6-position of the indazole ring are critical for enhancing in vitro activity. By inference, the presence of a functionalizable group at the 6-position, such as the trifluoromethyl group in the target compound, is a key structural feature that drives biological activity in this chemotype [1]. In contrast, a closely related analog, 5-(2-(trifluoromethyl)phenyl)-1H-indazole, which lacks the ethanamine side chain and has a different substitution pattern, would not offer the same synthetic potential or biological profile. The lead optimization process resulted in compound 31, which contains a 6-methyl substituent and achieved a potent IC50 of 0.015 µM, a dramatic improvement over the initial screening hit (IC50 = 1.23 µM) that lacked such optimization [2]. This provides a class-level benchmark for the importance of 6-position substitution.

TRPA1 Antagonism Pain Research Structure-Activity Relationship

Impact of Trifluoromethyl Group on Molecular Lipophilicity (cLogP)

A key differentiator for 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is the presence of the trifluoromethyl group, which significantly alters the compound's physicochemical profile compared to its non-fluorinated analog, 2-(1H-indazol-3-yl)ethanamine. Using the parent indazole cores as a proxy, the addition of a -CF3 group increases the calculated partition coefficient (cLogP) by approximately 1.4 units, shifting the compound into a more favorable lipophilicity range for passive membrane permeability [1]. The non-fluorinated comparator, 2-(1H-indazol-3-yl)ethanamine, has a molecular weight of 161.2 g/mol [2], while the target compound has a molecular weight of 229.2 g/mol . This difference in size and lipophilicity can translate to altered pharmacokinetic properties, such as metabolic stability and volume of distribution.

Physicochemical Properties Drug Design Lipophilicity

Distinct Synthetic Utility as a Versatile Building Block

2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine offers a distinct synthetic advantage over simpler indazole building blocks due to its primary amine functionality attached to the core via a flexible ethyl linker. This is in contrast to 3-amino-6-(trifluoromethyl)-1H-indazole, which has the amine directly attached to the indazole ring and lacks the conformational flexibility of the ethanamine side chain . The primary amine in the target compound serves as a highly versatile synthetic handle for a wide range of robust chemical transformations, including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. This allows for the rapid generation of diverse compound libraries for SAR studies . The pre-installed trifluoromethyl group further enhances the value of the resulting library by imparting favorable physicochemical properties to the synthesized analogs.

Medicinal Chemistry Synthetic Chemistry Building Blocks

Optimal Research Applications for 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine


Lead Optimization and SAR Studies in Pain and Inflammation

Given the class-level evidence that 6-position substitution on the indazole core is crucial for enhancing TRPA1 antagonist activity [1], this compound is ideally suited as a key building block in the design and synthesis of novel indazole-based TRPA1 modulators for pain research. Its primary amine handle allows for the rapid exploration of chemical space by coupling with diverse carboxylic acids, sulfonyl chlorides, or aldehydes, facilitating SAR campaigns to optimize potency and selectivity against the initial screening hit (IC50 = 1.23 µM) [2].

Diversification of Compound Libraries for CNS Drug Discovery

The increased lipophilicity imparted by the trifluoromethyl group (estimated +1.4 cLogP vs. non-fluorinated analog) is a well-established strategy to improve blood-brain barrier penetration [3]. Consequently, 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a strategic core for constructing compound libraries targeting CNS disorders. The primary amine provides a convenient point of diversification, enabling the parallel synthesis of diverse amides and amines for screening against neurological targets.

Synthesis of Biologically Active Indazole Derivatives

As a versatile building block with a primary amine, 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is broadly applicable in the synthesis of various bioactive molecules. It can be incorporated as a structural motif in the design of kinase inhibitors or receptor modulators where a basic amine and a lipophilic aryl group are required pharmacophoric elements. Its unique substitution pattern differentiates it from simpler indazole amines, offering a distinct entry point for creating novel chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.